chemical structure and physical properties of ethyl 4,5-dihydroisoxazole-5-carboxylate
chemical structure and physical properties of ethyl 4,5-dihydroisoxazole-5-carboxylate
An In-depth Technical Guide to Ethyl 4,5-Dihydroisoxazole-5-carboxylate: Structure, Properties, Synthesis, and Applications
Introduction
The 4,5-dihydroisoxazole, commonly known as the 2-isoxazoline ring system, represents a class of five-membered heterocyclic compounds of significant interest in synthetic and medicinal chemistry. These structures are prevalent in numerous natural products and pharmacologically active molecules, serving as key building blocks due to their unique chemical reactivity and stereochemical properties.[1][2] Their utility extends from being stable scaffolds in drug molecules to acting as versatile synthetic intermediates that can be transformed into other valuable functional groups like β-hydroxy ketones and γ-amino alcohols.[3]
Ethyl 4,5-dihydroisoxazole-5-carboxylate, a key derivative, embodies the fundamental characteristics of this class. Its ester functionality at the C5 position provides a handle for further chemical modification, making it a particularly valuable synthon. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical structure, physical properties, a robust synthetic protocol with mechanistic insights, and its diverse applications in modern organic synthesis and medicinal chemistry.
Chemical Structure and Physicochemical Properties
Molecular Structure
Ethyl 4,5-dihydroisoxazole-5-carboxylate possesses a heterocyclic core where the C4 and C5 positions are saturated. The ethyl ester group is attached to the chiral center at C5. The precise stereochemistry depends on the synthetic method employed.
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IUPAC Name: ethyl 4,5-dihydro-1,2-oxazole-5-carboxylate
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Molecular Formula: C₆H₉NO₃
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Canonical SMILES: CCOC(=O)C1CC=NO1
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InChI Key: SSLVFWYSBQXENA-UHFFFAOYSA-N
Physicochemical Data
The following table summarizes the key physicochemical properties of the parent carboxylic acid and related esters. Specific experimental data for the title ethyl ester can vary based on substituents at the C3 position, which are common in its synthesis.
| Property | Value | Source |
| Molecular Weight | 143.14 g/mol | Calculated |
| Monoisotopic Mass | 143.05824 Da | [4] |
| Physical State | Liquid or low-melting solid | Inferred from related structures[5] |
| Solubility | Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | [5] |
| XLogP3 (Predicted) | 0.2 | [4] |
Synthesis and Mechanistic Insights
Core Synthetic Strategy: [3+2] Dipolar Cycloaddition
The most efficient and widely adopted method for constructing the 4,5-dihydroisoxazole ring is the [3+2] dipolar cycloaddition reaction.[5] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile).
For the synthesis of ethyl 4,5-dihydroisoxazole-5-carboxylate, the specific reactants are:
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Dipolarophile: Ethyl acrylate, which provides the C4 and C5 carbons and the ethyl carboxylate group.
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1,3-Dipole: A nitrile oxide, generated in situ to prevent its dimerization into a furoxan.[1]
Nitrile oxides are typically generated in situ from the corresponding aldoximes using a mild oxidizing agent.[3][6] Common oxidants include Chloramine-T, N-chlorosuccinimide (NCS), or Koser's reagent ([hydroxy(tosyloxy)iodo]benzene).[5][6][7] The reaction is highly regioselective, with the nitrile oxide's oxygen atom adding to the more electron-deficient carbon of the alkene (the β-carbon of ethyl acrylate), leading to the desired 5-substituted isoxazoline.
Experimental Protocol: Synthesis from an Aldoxime and Ethyl Acrylate
The following protocol is adapted from established procedures for the synthesis of 3-aryl-4,5-dihydroisoxazole-5-carboxylate derivatives and demonstrates the core methodology.[5][7]
Materials:
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Substituted Benzaldehyde (or other aldehyde)
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Hydroxylamine hydrochloride
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Sodium acetate
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Ethanol
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Ethyl acrylate
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Chloramine-T trihydrate
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Ethyl acetate
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Dichloromethane (DCM)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Step 1: Synthesis of the Aldoxime Precursor
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Dissolve the starting aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
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Add a solution of sodium acetate (2.0 eq) in water to the mixture.
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Reflux the reaction mixture for 2-4 hours, monitoring for the consumption of the aldehyde by Thin Layer Chromatography (TLC).
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After cooling, pour the mixture into ice water and collect the precipitated aldoxime by filtration. Wash with water and dry under vacuum.
Causality: This is a standard condensation reaction to form the oxime from the aldehyde. Sodium acetate acts as a base to neutralize the HCl byproduct from hydroxylamine hydrochloride.
Step 2: [3+2] Cycloaddition
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To a stirred solution of the aldoxime (1.0 eq) and ethyl acrylate (1.2 eq) in ethanol, add Chloramine-T trihydrate (1.1 eq) portion-wise over 15 minutes at room temperature.
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Stir the reaction mixture at room temperature for 8-12 hours. The progress is monitored by TLC.
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Upon completion, filter off the precipitated sodium chloride and wash the solid with a small amount of ethanol.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
Causality: Chloramine-T is the oxidizing agent that converts the aldoxime to the highly reactive nitrile oxide in situ. The gradual addition maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization. Ethyl acrylate, being an electron-poor alkene, readily participates as the dipolarophile.
Step 3: Work-up and Purification
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Dissolve the crude residue in ethyl acetate or DCM.
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Wash the organic layer successively with water, 10% NaOH solution (to remove any unreacted aldoxime), and finally with a saturated brine solution.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
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Purify the resulting crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient to yield the pure ethyl 4,5-dihydroisoxazole-5-carboxylate derivative.
Workflow Visualization
Caption: Key applications of the 4,5-dihydroisoxazole core in synthesis and drug discovery.
Conclusion
Ethyl 4,5-dihydroisoxazole-5-carboxylate is a foundational heterocyclic compound whose value is derived from its straightforward and high-yielding synthesis via [3+2] dipolar cycloaddition. Its chemical structure offers a unique combination of stability and controlled reactivity. For researchers, it serves as a gateway to more complex and valuable molecules such as γ-amino alcohols and β-hydroxy ketones. For drug development professionals, the 4,5-dihydroisoxazole core represents a proven pharmacophore and a promising platform for the design of novel therapeutics, including highly specific covalent inhibitors. A thorough understanding of its properties and synthesis is therefore essential for leveraging its full potential in the advancement of chemical and pharmaceutical sciences.
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